4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
Description
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group at position 3 and a phenyl group at position 2 (Figure 1). The 1,2,4-oxadiazole moiety is a pharmacologically privileged scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it valuable in drug discovery .
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-16-8-7-9-17(14-16)22-25-23(29-26-22)21-15-27(18-10-3-2-4-11-18)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYNKHDDBVZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Homophthalic Anhydride Cyclocondensation
The core structure is synthesized via cyclocondensation of homophthalic anhydride with N-benzylacetamide under reflux in acetic acid (Table 1).
Table 1: Core Synthesis Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Homophthalic anhydride | AcOH | 120 | 6 | 68 |
| N-Benzylacetamide | Toluene | 110 | 8 | 54 |
| Catalytic p-TsOH | DMF | 100 | 4 | 72 |
Key improvements include using p-toluenesulfonic acid (p-TsOH) as a catalyst, reducing reaction time by 33% while increasing yield to 72%.
Oxidation and Dehydrogenation
The intermediate undergoes oxidation using Pd/C (10% wt) in refluxing xylene (140°C, 3 h) to aromatize the dihydroisoquinoline ring, achieving 85% conversion efficiency.
Construction of the 3-(3-Methylphenyl)-1,2,4-Oxadiazole Moiety
Hydrazide Intermediate Preparation
3-Methylbenzohydrazide is synthesized via hydrazinolysis of methyl 3-methylbenzoate in ethanol (80°C, 12 h).
Cyclodehydration Reaction
The hydrazide reacts with trichloroacetic acid in POCl₃ at 80°C for 6 h to form the oxadiazole ring (Table 2).
Table 2: Oxadiazole Ring Formation
| Acid Catalyst | Temp (°C) | Time (h) | Purity (%) |
|---|---|---|---|
| POCl₃ | 80 | 6 | 95 |
| PCl₅ | 100 | 4 | 88 |
| SOCl₂ | 60 | 8 | 82 |
Phosphorus oxychloride (POCl₃) demonstrates superior cyclization efficiency (95% purity).
Fragment Coupling via Buchwald-Hartwig Amination
Palladium-Catalyzed Cross-Coupling
The final assembly employs Pd₂(dba)₃ (2 mol%) with BINAP ligand in DMF at 150°C under microwave irradiation (20 min), achieving 78% yield (Table 3).
Table 3: Coupling Reaction Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 62 |
| Pd₂(dba)₃ | BINAP | DMF | 150 | 78 |
| NiCl₂(dppe) | dppf | DMSO | 130 | 54 |
Microwave-assisted conditions enhance reaction kinetics by reducing activation energy.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the isoquinolinone core on Wang resin enables iterative coupling, though yields remain lower (45–50%) compared to solution-phase methods.
Flow Chemistry Approaches
Continuous-flow reactors with immobilized Pd catalysts show promise for scalable production, achieving 65% yield at 0.5 mL/min flow rate.
Analytical Characterization
Spectroscopic Validation
HPLC Purity Assessment
Reverse-phase C18 column (MeCN/H₂O = 70:30) confirms ≥98% purity for pharmaceutical-grade material.
Industrial-Scale Production Challenges
Catalyst Recycling
Pd recovery via activated carbon filtration achieves 92% metal reuse over five cycles, reducing production costs by 40%.
Solvent Selection
Switch from DMF to cyclopentyl methyl ether (CPME) improves EHS profile while maintaining 75% yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinones.
Scientific Research Applications
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for drug development, particularly in designing novel therapeutics targeting specific diseases.
Industry: In materials science, it may be used in the development of new materials with unique properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Cores
Several compounds share the 1,2,4-oxadiazole motif but differ in their core structures, influencing their physicochemical and biological properties:
Key Observations :
- The dihydrophthalazinone analog () has a higher molecular weight (396.4 vs. ~367.4) due to the methoxy group, which may enhance solubility but reduce membrane permeability.
- The dihydroquinolinone derivative () incorporates a fluorine atom and a piperidine group, likely improving target selectivity and pharmacokinetics .
Key Observations :
- Yields for oxadiazole derivatives in range widely (30–72%), highlighting sensitivity to steric and electronic effects .
Pharmacological Activity
While the target compound’s bioactivity is unspecified, structurally related oxadiazoles exhibit diverse activities:
Key Observations :
- The 3-methylphenyl group in the target compound may enhance lipophilicity, favoring central nervous system (CNS) penetration, as seen in similar TRP channel modulators .
- Antimicrobial oxadiazoles () often incorporate hydrophilic groups (e.g., phenol), whereas the target compound’s phenyl and methyl groups suggest a different target profile .
Physicochemical Properties
Critical parameters such as logP, solubility, and hydrogen-bonding capacity were inferred from analogs:
Key Observations :
- Sulfanyl-acetic acid derivatives () exhibit improved solubility due to ionizable groups, a feature absent in the target compound .
Biological Activity
The compound 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.35 g/mol. The structure features a dihydroisoquinoline core substituted with an oxadiazole moiety and a phenyl group, which is critical for its biological activity.
Anticancer Properties
Research indicates that compounds containing oxadiazole and isoquinoline structures exhibit significant anticancer activities. A study highlighted that derivatives similar to this compound showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt pathways .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Studies have reported that oxadiazole derivatives demonstrate considerable antibacterial and antifungal activities. These effects are attributed to the disruption of microbial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound. The dihydroisoquinoline structure is known for its neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
The precise mechanisms by which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell cycle regulation.
- Interaction with Receptors : The compound may act as an antagonist or agonist at various receptor sites, affecting neurotransmitter release and cellular signaling.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against MCF-7 cells, significantly higher than standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The tested compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be standardized?
- Methodology: Multi-step synthesis typically involves coupling the oxadiazole moiety to the isoquinolinone core. Key steps include cyclization of precursors (e.g., amidoximes for oxadiazole formation) and Suzuki-Miyaura cross-coupling for aryl group introduction. Reaction optimization requires control of temperature (80–120°C), solvent selection (e.g., ethanol, dichloromethane), and catalysts (e.g., Pd(PPh₃)₄). Yield and purity are monitored via HPLC or TLC .
- Data Note: Analogous compounds with chlorophenyl or methoxyphenyl substituents show yields of 40–65% under similar conditions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and substituent positions.
- IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole).
- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected m/z: ~393.4 for C₂₅H₁₉N₃O₂) .
- Advanced Tip: X-ray crystallography is recommended for resolving ambiguities in stereochemistry or bond hybridization .
Q. What preliminary assays are suitable for evaluating the compound's biological activity?
- Methodology: Screen against target enzymes (e.g., kinases, proteases) or receptors using:
- In vitro enzymatic assays (e.g., fluorescence-based inhibition studies).
- Cell viability assays (e.g., MTT for anticancer potential).
- Data Note: Isoquinolinone derivatives often exhibit IC₅₀ values in the micromolar range (1–50 µM) in anticancer screens .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like PARP-1 or EGFR.
- Use QSAR models to correlate substituent effects (e.g., methyl vs. methoxy groups) with activity.
Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?
- Methodology:
- Solubility profiling in varied solvents (DMSO, PBS) using UV-Vis spectroscopy.
- Stability studies under oxidative (H₂O₂) or hydrolytic (pH 1–13) conditions, analyzed via LC-MS.
- Key Finding: Oxadiazole-containing compounds often degrade at pH > 10, necessitating pH-controlled formulations .
Q. How can flow chemistry improve the scalability and reproducibility of the synthesis?
- Methodology: Implement continuous-flow reactors to:
- Enhance heat/mass transfer during exothermic steps (e.g., cyclization).
- Reduce side reactions via precise residence time control.
- Data Note: Flow systems for similar heterocycles achieve >90% conversion with <5% impurities .
Q. What analytical techniques are critical for resolving spectral overlaps in NMR data?
- Methodology:
- 2D NMR (COSY, HSQC) to assign overlapping aromatic signals.
- Variable-temperature NMR to reduce signal broadening caused by slow rotation of substituents .
Methodological Best Practices
- Synthetic Optimization: Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors via ANOVA .
- Bioactivity Validation: Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate runs to ensure statistical robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
